

Application Notes and Protocols for Val-Cit-PAB-MMAF in ADC Construction

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Compound of Interest		
Compound Name:	Val-Cit-PAB-MMAF sodium	
Cat. No.:	B11932330	Get Quote

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This document provides a detailed overview of the Val-Cit-PAB-MMAF linker-payload, a critical component in the construction of Antibody-Drug Conjugates (ADCs). It includes its mechanism of action, protocols for ADC conjugation, characterization, and evaluation, as well as a summary of relevant quantitative data.

Introduction to Val-Cit-PAB-MMAF

The Val-Cit-PAB-MMAF system is a highly utilized linker-payload combination in the development of ADCs for targeted cancer therapy.[1][2][3] It consists of three key components:

- Monomethyl Auristatin F (MMAF): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, a critical process for cell division.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[4][5] MMAF possesses a charged C-terminal phenylalanine, which reduces its cell permeability, thereby minimizing off-target toxicity of the free payload.
 [4]
- Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][8][9][10] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, enhancing the therapeutic window.[8][10] The Val-Cit linker demonstrates high stability in systemic circulation.[7]







p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer that connects the Val-Cit linker to the MMAF payload.[7][8][11] Following the enzymatic cleavage of the Val-Cit linker by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified and fully active MMAF payload into the cytoplasm of the target cell.[7][8][11]

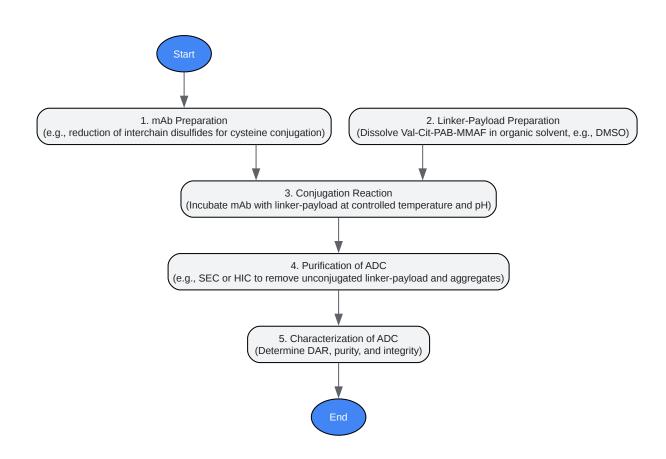
The strategic combination of these elements allows for a stable ADC in circulation, targeted delivery to cancer cells via a monoclonal antibody, and controlled intracellular release of a highly potent cytotoxic agent.[12]

Mechanism of Action

The therapeutic effect of an ADC constructed with Val-Cit-PAB-MMAF is achieved through a multi-step process, beginning with the specific targeting of cancer cells and culminating in apoptosis.







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